molecular formula C7BrF13O B061071 Tridecafluoroheptanoyl bromide CAS No. 159623-34-4

Tridecafluoroheptanoyl bromide

Cat. No. B061071
M. Wt: 426.96 g/mol
InChI Key: KQMDGCKMRBEXNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tridecafluoroheptanoyl bromide and related compounds involves the reaction of hexa-alkylphosphorus triamides with trifluoromethyl bromide, leading to the formation of trifluoromethyltris(dialkylamino)phosphonium bromides. These compounds have been utilized for the trifluoromethylation of various substrates, showcasing the versatility and reactivity of trifluoromethyl-containing compounds (Chernega et al., 1995).

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds, such as tridecafluoroheptanoyl bromide, has been extensively studied using techniques like X-ray crystallography. These studies reveal a distorted tetrahedral bond configuration around the phosphorus atom, with a rather long C-P bond, indicative of the unique structural aspects imparted by the trifluoromethyl group (Chernega et al., 1995).

Chemical Reactions and Properties

Tridecafluoroheptanoyl bromide undergoes various chemical reactions, including perfluoroalkylation of aromatic compounds, which occurs under specific conditions facilitated by sulfur dioxide radical anion precursors. This method allows for the regioselective perfluoroalkylation of electron-rich aromatic compounds, demonstrating the compound's utility in synthetic organic chemistry (Tordeux, Langlois, & Wakselman, 1990).

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Application Summary : Tridecafluoroheptanoyl bromide is used in the study of the formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compounds .
  • Methods of Application : The study involves the oxidative transformation of n-C8F18 (a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .
  • Results : The study found that the formation of the building monomer C2F4 should be suppressed under thermolysis oxidation conditions at which synthesis of trifluoroacetic acids is preferred . The kinetic model illustrates a near-complete conversion of the PTFE model compound into perfluorocarboxylic acids .

2. Chemical Science

  • Application Summary : Tridecafluoroheptanoyl bromide is used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold .
  • Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
  • Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

3. Organic Chemistry

  • Application Summary : Tridecafluoroheptanoyl bromide is used in the α-bromination reaction of carbonyl compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Future Directions

The future directions of research involving Tridecafluoroheptanoyl bromide are not readily available. However, fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique properties121314. Therefore, the development of new synthetic methods and applications for such compounds is a promising area of research.


properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMDGCKMRBEXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379827
Record name tridecafluoroheptanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecafluoroheptanoyl bromide

CAS RN

159623-34-4
Record name tridecafluoroheptanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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